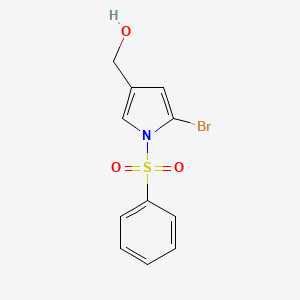

(1-Benzenesulfonyl-5-bromo-1H-pyrrol-3-yl)-methanol, 95%

Vue d'ensemble

Description

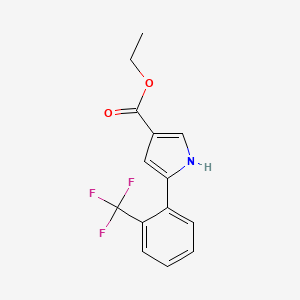

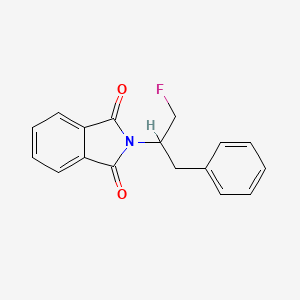

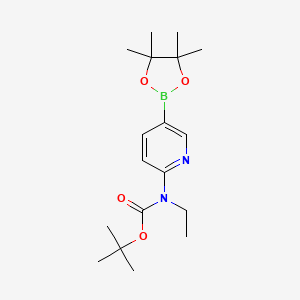

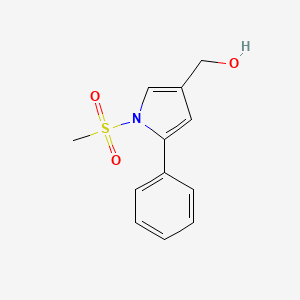

(1-Benzenesulfonyl-5-bromo-1H-pyrrol-3-yl)-methanol, 95% (1-BS-5-BP-M) is an organic compound that is widely used in scientific research and has a variety of applications in the laboratory. It is a white crystalline solid with a melting point of 128-131°C and a boiling point of 289-293°C. It is soluble in most organic solvents and is insoluble in water. It is a functionalized pyrrole derivative and is a useful reagent in organic synthesis.

Applications De Recherche Scientifique

Antiproliferative and Cytotoxic Activity

[5-Bromo-1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanol: has been synthesized and evaluated for its antiproliferative and cytotoxic effects. In vitro screening against seven human cancer cell lines revealed promising activity. Some analogues demonstrated efficacy comparable to that of cisplatin, a widely used chemotherapy drug, while exhibiting lower toxicity toward normal cells .

Cancer Chemoprevention

High consumption of cruciferous vegetables (rich sources of indole phytoalexins) has been associated with reduced cancer risk. These compounds may act as cancer chemopreventive agents by inhibiting tumor growth and promoting apoptosis in cancer cells .

Anticancer Effects

Indole phytoalexins, including the brominated derivatives, exhibit anticancer and antiproliferative effects against various human cancer cell lines. Understanding their mechanisms of action and potential synergies with existing treatments could lead to novel therapeutic approaches .

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting specific enzymes

Biochemical Pathways

Indole derivatives are known to impact a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways could potentially be affected by this compound, leading to downstream effects such as antiviral, anti-inflammatory, and anticancer activities .

Result of Action

Indole derivatives are known to have a wide range of biological activities, suggesting that this compound could potentially have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

[1-(benzenesulfonyl)-5-bromopyrrol-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3S/c12-11-6-9(8-14)7-13(11)17(15,16)10-4-2-1-3-5-10/h1-7,14H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTOPQRDAJIAQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2Br)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-Bromo-1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanol | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

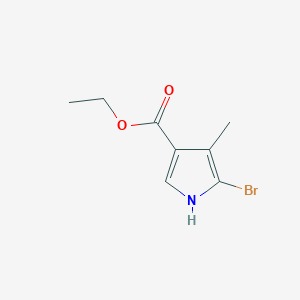

![2-Methoxy-4-[4-(trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B6335008.png)

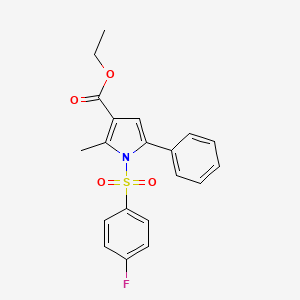

![[5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrol-3-yl]-methanol, 95%](/img/structure/B6335067.png)